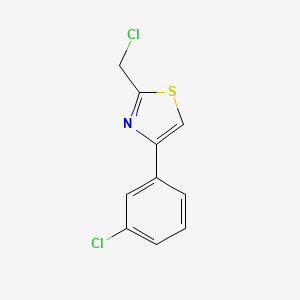
2-(Chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C10H7Cl2NS and its molecular weight is 244.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Thiazole derivatives, including those related to 2-(Chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole, have been studied for their corrosion inhibition properties. For instance, some 1,3,4-thiadiazoles showed promising results as corrosion inhibitors for mild steel in acidic solutions, with their effectiveness possibly related to quantum chemical parameters such as dipole moment and molecular orbital energies (Bentiss et al., 2007). Furthermore, studies on thiazole and thiadiazole derivatives against the corrosion of iron have demonstrated the utility of DFT calculations and molecular dynamics simulations in predicting inhibition performances (Kaya et al., 2016).
Quantum Chemical and Molecular Dynamics Simulation Studies
Thiazole derivatives have been the subject of quantum chemical and molecular dynamics simulation studies to understand their interaction with metal surfaces and their corrosion inhibition mechanisms. These studies provide insights into the molecular properties that contribute to their effectiveness as corrosion inhibitors (Kaya et al., 2016).
Structural Analysis and Characterization
Research has also focused on the structural analysis and characterization of thiazole derivatives. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been reported, providing detailed insights into its geometry, electronic properties, and potential applications in non-linear optics (NLO) materials (Kerru et al., 2019).
Drug Delivery Systems
Thiazole derivatives have been investigated for their potential in drug delivery systems. For example, gold nanoparticles stabilized with a complex of βcyclodextrin and 2-amino-4-(4-chlorophenyl)thiazole have been explored as a novel system for drug transport, demonstrating the ability to improve the solubility and delivery of thiazole-based drugs (Asela et al., 2017).
Theoretical Study of Intramolecular Hydrogen Bonds
In addition, thiazole derivatives have been subjected to theoretical studies to understand the role of intramolecular hydrogen bonds in their properties. Such studies contribute to the design of new chemical entities with specific applications (Castro et al., 2007).
Properties
IUPAC Name |
2-(chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS/c11-5-10-13-9(6-14-10)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWOJURLWQMDQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
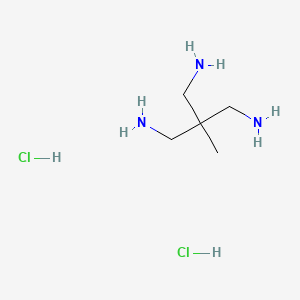


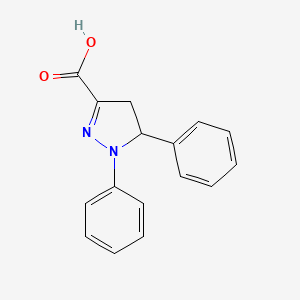
![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2727155.png)
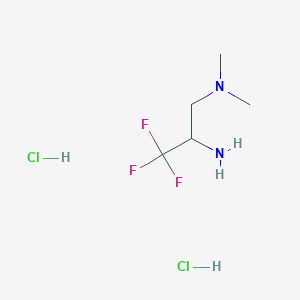
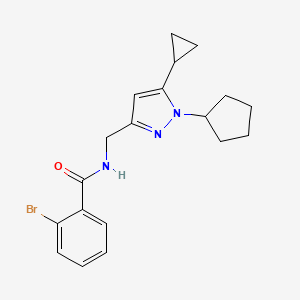
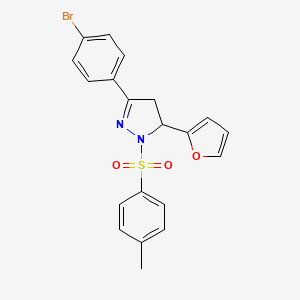
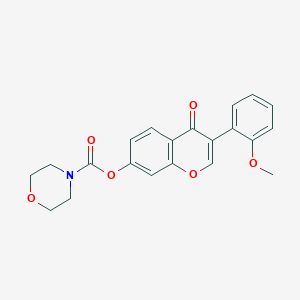

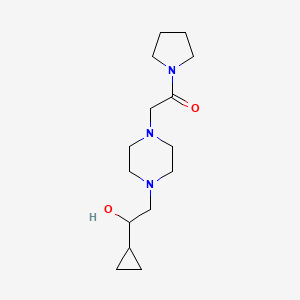

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2727169.png)

